4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile
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Overview
Description
4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with phenyl, trifluoromethyl, and cyano groups
Preparation Methods
The synthesis of 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the pyridine ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound has shown fungicidal activity, making it a candidate for developing new fungicides.
Material Science: Its unique structure makes it a potential candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile involves its interaction with specific molecular targets. In the case of its fungicidal activity, it disrupts the normal metabolic processes of the fungi, leading to their death. The exact molecular pathways involved can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar compounds to 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile include other pyridine derivatives with different substituents. For example:
4-Phenyl-6-(trifluoromethyl)-2-aminopyrimidine: This compound has similar fungicidal properties but differs in its substituents and specific activity.
6-Aryl-2-azido-4-(trifluoromethyl)pyrimidines: These compounds are used in different applications, such as click chemistry for material science.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxo-4-phenyl-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)11-6-9(8-4-2-1-3-5-8)10(7-17)12(19)18-11/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDIQLYKDAOYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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